3-Bromo-4,5-dimethoxyaniline
Description
3-Bromo-4,5-dimethoxyaniline is an aromatic amine derivative with a bromine atom and two methoxy groups substituted at the 3-, 4-, and 5-positions of the benzene ring, respectively. This compound is structurally significant in organic synthesis, particularly in the preparation of heterocyclic frameworks such as tetrahydroisoquinolines, as demonstrated in its use as a precursor in palladium-catalyzed reductive alkylation reactions . The presence of electron-donating methoxy groups and electron-withdrawing bromine creates a unique electronic environment, influencing its reactivity in coupling and cyclization reactions.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-bromo-4,5-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3 |
InChI Key |
YRRIKASOUWTRID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Effects :
- Methoxy groups in this compound activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. In contrast, 3-Bromo-4,5-difluoroaniline’s fluorine substituents strongly deactivate the ring, reducing reactivity in coupling reactions .
- 2-Bromo-3,5-dimethoxyaniline’s instability under thermal stress contrasts with the relative stability of the 3-bromo isomer, highlighting positional isomerism’s impact on safety .
Steric Considerations :
- The 4,5-dimethoxy substitution in the target compound introduces moderate steric hindrance, whereas 3-Bromo-4-methylaniline’s methyl group offers minimal hindrance, favoring faster reaction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
